(4e)-4-Imino-3-methylpyridin-1(4h)-ol

Vue d'ensemble

Description

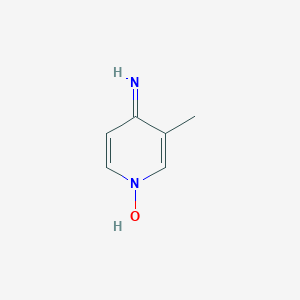

(4e)-4-Imino-3-methylpyridin-1(4h)-ol: is a heterocyclic organic compound with a pyridine ring structure This compound is characterized by the presence of an imino group at the fourth position and a hydroxyl group at the first position, along with a methyl group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Synthesis from 3-methylpyridine: One common method involves the nitration of 3-methylpyridine to form 3-methyl-4-nitropyridine. This intermediate is then reduced to 3-methyl-4-aminopyridine, which undergoes further reaction with hydroxylamine to yield (4e)-4-Imino-3-methylpyridin-1(4h)-ol.

Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyridine ring with the imino and hydroxyl groups in the correct positions.

Industrial Production Methods: Industrial production typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (4e)-4-Imino-3-methylpyridin-1(4h)-ol can undergo oxidation reactions, often leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group, resulting in 4-amino-3-methylpyridin-1(4h)-ol.

Substitution: The compound can participate in substitution reactions, particularly at the imino and hydroxyl positions, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products:

Oxidation Products: N-oxide derivatives.

Reduction Products: 4-amino-3-methylpyridin-1(4h)-ol.

Substitution Products: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceuticals

The compound's derivatives are being explored for their potential therapeutic properties. Similar pyridine derivatives have been evaluated for various biological activities such as:

- Antimicrobial : Exhibiting activity against bacteria and fungi.

- Anticancer : Potential for inhibiting cancer cell proliferation.

- Anti-inflammatory : Reducing inflammation in biological systems .

Case Study: Anticancer Activity

Research has indicated that certain derivatives of pyridine compounds show significant anticancer properties. For instance, studies on related compounds have demonstrated their effectiveness against various cancer cell lines, suggesting that (4e)-4-Imino-3-methylpyridin-1(4H)-ol may also possess similar properties .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in reactions such as condensation and cyclization makes it valuable in creating new chemical entities.

Table 1: Synthesis Routes and Yields

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Condensation | With aldehydes | 35–92 |

| Cyclization | Formation of pyran derivatives | Variable |

Material Science

The compound is also utilized in the development of new materials with specific electronic or optical properties. Its ability to form complexes with transition metals enhances its utility in catalysis and materials engineering .

Mécanisme D'action

The mechanism by which (4e)-4-Imino-3-methylpyridin-1(4h)-ol exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. The imino and hydroxyl groups play crucial roles in these interactions, forming hydrogen bonds or coordinating with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparaison Avec Des Composés Similaires

4-Imino-3-methylpyridine: Lacks the hydroxyl group, which affects its reactivity and applications.

3-Methylpyridin-1-ol: Lacks the imino group, resulting in different chemical properties and biological activities.

4-Amino-3-methylpyridin-1(4h)-ol: The amino group provides different reactivity compared to the imino group.

Uniqueness: (4e)-4-Imino-3-methylpyridin-1(4h)-ol is unique due to the presence of both the imino and hydroxyl groups in specific positions on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Activité Biologique

(4e)-4-Imino-3-methylpyridin-1(4h)-ol is a pyridine derivative that has garnered attention for its potential biological activities. This compound features both an imino group and a hydroxyl group, which are critical for its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The structure of this compound can be summarized as follows:

- Molecular Formula : C₆H₈N₂O

- Molecular Weight : 138.14 g/mol

- Functional Groups : Imino group (-C=N-), Hydroxyl group (-OH)

The presence of these functional groups allows for various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding and coordination with metal ions. These interactions can modulate enzyme activities, leading to various pharmacological effects such as:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes due to its structural similarity to natural substrates.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against Gram-positive and Gram-negative bacteria .

Biological Activity Data

Research has indicated that this compound exhibits several biological activities, which are summarized in the following table:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of pyridine compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.4 to 16.5 μM against various bacterial strains, including S. aureus and E. coli .

- Enzyme Inhibition : Research indicated that compounds similar to this compound inhibit enzymes involved in inflammatory pathways, suggesting a potential application in treating inflammatory diseases.

- Anticancer Potential : Investigations into the structure-activity relationship (SAR) revealed that modifications in the pyridine ring could enhance anticancer efficacy, particularly against triple-negative breast cancer (TNBC) cell lines .

Propriétés

IUPAC Name |

1-hydroxy-3-methylpyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-4-8(9)3-2-6(5)7/h2-4,7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENSTGVWCDAJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=CC1=N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289712 | |

| Record name | (4e)-4-imino-3-methylpyridin-1(4h)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4832-24-0 | |

| Record name | NSC63057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4e)-4-imino-3-methylpyridin-1(4h)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.